![molecular formula C17H15N3O4 B2364482 2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 702656-35-7](/img/structure/B2364482.png)
2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as quinazolinones . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of this compound involves a Biginelli reaction between 5-R-salicylic aldehyde (R = H, Me, and Br), α-nitroacetophenone, and urea . This reaction affords 8-R-11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-ones as mixtures of two diastereomers .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is an important pharmacophore considered as a privileged structure . Substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis
In DMSO and DMF, the resulting compounds undergo oxadiazocine ring opening with establishment of a three-component equilibrium . Dilution of these solutions with water favors the oxa-Michael reaction resulting in the reverse transformation of dihydropyrimidinones into the corresponding starting diastereomers .科学的研究の応用
Organic Synthesis and Chemical Transformations
The compound and its derivatives are subjects of interest in organic synthesis, particularly in the context of exploring intramolecular conversion and synthesis methodologies. For instance, Sedova et al. (2014) discussed the synthesis and intramolecular conversion of substituted derivatives in different solvents, highlighting the Biginelli reaction and subsequent ring-opening reactions in DMF and DMSO, leading to a three-component equilibrium involving diastereomers and pyrimidinones as minor and major components, respectively (Sedova, Krivopalov, Gatilov, & Shkurko, 2014). Additionally, Sedova et al. (2016) further explored these transformations, emphasizing the effect of catalyst concentration on the ratio of diastereomers and the solvent-dependent dynamics of ring opening (Sedova, Krivopalov, & Shkurko, 2016).
Antimicrobial and Antitumor Activity
Compounds with the 1,3,4-oxadiazole moiety, closely related to the queried compound, have been studied for their biological activities. Research by Salama (2020) on new 2-amino-1,3,4-oxadiazole derivatives showed significant antibacterial activity against Salmonella typhi, indicating the potential of these compounds in antimicrobial applications (Salama, 2020). Similarly, compounds with nitro and amino substitutions in related molecular frameworks have been evaluated for their cytotoxicity and topoisomerase-I targeting activity, suggesting applications in cancer therapy (Singh et al., 2003).
Enzyme Inhibition and Biological Screening
The diverse biological activities of 1,3,4-oxadiazole derivatives extend to enzyme inhibition and broader biological screening. Virk et al. (2023) assessed derivatives for antibacterial and enzyme inhibition potential, revealing modest antibacterial activities and specific enzyme inhibition, underscoring the multifaceted biological relevance of these compounds (Virk et al., 2023).
Novel Synthetic Routes and Derivatives
Bohle and Perepichka (2009) described a novel synthetic route to oxadiazole derivatives, emphasizing the structural and reactivity aspects that facilitate the exploration of new chemical spaces for potential therapeutic agents (Bohle & Perepichka, 2009).
作用機序
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazolinones and their derivatives are known to exhibit a wide range of biological properties. They can interact with various biological targets such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and thyrosine kinase .
将来の方向性
While specific future directions for this compound are not mentioned in the retrieved papers, research into quinazolinones and their derivatives is ongoing due to their wide range of biological properties . Further studies could focus on exploring their potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer drugs .
特性
IUPAC Name |
9-methyl-4-nitro-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-17-10-14(13-9-12(20(22)23)7-8-15(13)24-17)18-16(21)19(17)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKVTCGOVIGACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


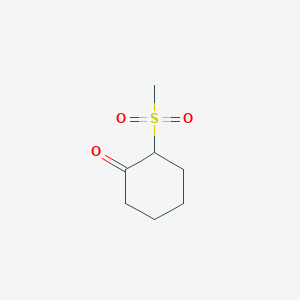
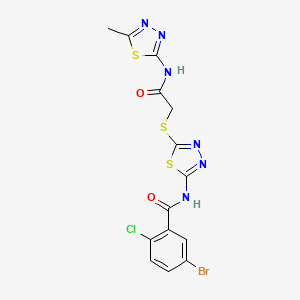

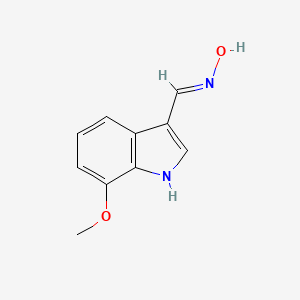
![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)
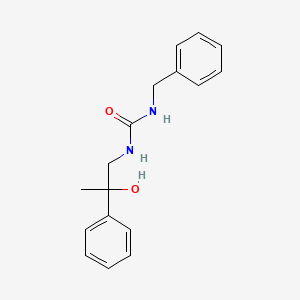
![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)
![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

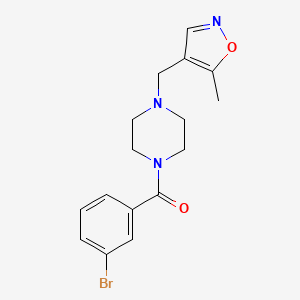
![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)